molecular formula C26H42N2O8 B12751641 Carbanilic acid, o-(heptyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate CAS No. 143503-30-4

Carbanilic acid, o-(heptyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate

Cat. No.: B12751641
CAS No.: 143503-30-4
M. Wt: 510.6 g/mol
InChI Key: XBGRQWGAAQRYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanilic acid, o-(heptyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate is a complex organic compound with a molecular formula of C24H38N2O8. This compound is characterized by its unique structure, which includes a carbanilic acid core, heptyloxy and propoxy groups, and a pyrrolidinylmethyl moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, o-(heptyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate typically involves multiple steps. The process begins with the preparation of the carbanilic acid derivative, followed by the introduction of the heptyloxy and propoxy groups. The final step involves the esterification with oxalic acid to form the oxalate ester. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, o-(heptyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbanilic acid, o-(heptyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbanilic acid, o-(heptyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-(pentyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate
  • Oxalic acid, (1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate

Uniqueness

Carbanilic acid, o-(heptyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

143503-30-4

Molecular Formula

C26H42N2O8

Molecular Weight

510.6 g/mol

IUPAC Name

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-heptoxyphenyl)carbamate

InChI

InChI=1S/C24H40N2O4.C2H2O4/c1-3-5-6-7-12-18-29-23-14-9-8-13-22(23)25-24(27)30-21(20-28-17-4-2)19-26-15-10-11-16-26;3-1(4)2(5)6/h8-9,13-14,21H,3-7,10-12,15-20H2,1-2H3,(H,25,27);(H,3,4)(H,5,6)

InChI Key

XBGRQWGAAQRYBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.